molecular formula C11H17NS B13344236 N-Isobutyl-2-(methylthio)aniline

N-Isobutyl-2-(methylthio)aniline

Cat. No.: B13344236
M. Wt: 195.33 g/mol
InChI Key: DQXUPCQICBLGSQ-UHFFFAOYSA-N
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Description

N-Isobutyl-2-(methylthio)aniline is an organic compound with the molecular formula C11H17NS It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by an isobutyl group, and a methylthio group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Isobutyl-2-(methylthio)aniline typically involves the alkylation of 2-(methylthio)aniline with isobutyl halides under basic conditions. A common method includes the use of sodium hydride (NaH) as a base and isobutyl bromide as the alkylating agent. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts such as palladium on carbon (Pd/C) can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: N-Isobutyl-2-(methylthio)aniline undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as iron powder and hydrochloric acid (HCl).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: H2O2, m-CPBA

    Reduction: Iron powder, HCl

    Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)

Major Products:

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitro derivatives, sulfonic acids, halogenated compounds

Scientific Research Applications

N-Isobutyl-2-(methylthio)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: this compound is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of N-Isobutyl-2-(methylthio)aniline involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

    2-(Methylthio)aniline: Lacks the isobutyl group, making it less hydrophobic.

    N-Isobutyl-2-(methylsulfonyl)aniline: Contains a sulfonyl group instead of a methylthio group, which affects its reactivity and solubility.

    N-Isobutyl-2-(methylthio)benzamide:

Uniqueness: N-Isobutyl-2-(methylthio)aniline is unique due to the presence of both the isobutyl and methylthio groups, which confer distinct chemical and physical properties. These groups influence the compound’s solubility, reactivity, and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H17NS

Molecular Weight

195.33 g/mol

IUPAC Name

N-(2-methylpropyl)-2-methylsulfanylaniline

InChI

InChI=1S/C11H17NS/c1-9(2)8-12-10-6-4-5-7-11(10)13-3/h4-7,9,12H,8H2,1-3H3

InChI Key

DQXUPCQICBLGSQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=CC=CC=C1SC

Origin of Product

United States

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